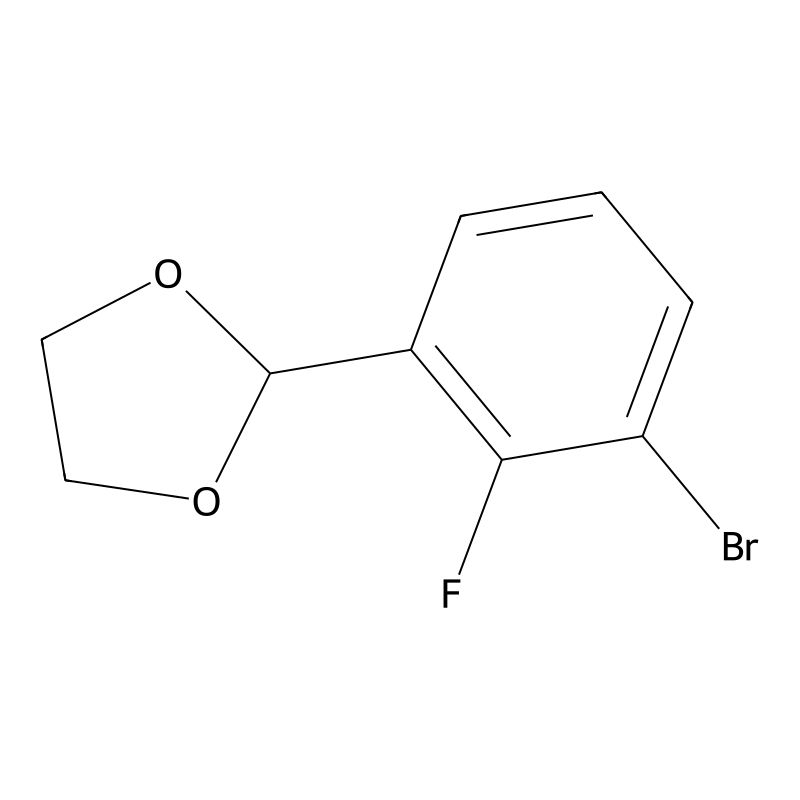

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane is a chemical compound characterized by its unique molecular structure, which includes a dioxolane ring and halogenated phenyl groups. Its molecular formula is C9H6BrF1O2, with a molecular weight of approximately 247.05 g/mol. The compound is recognized for its white crystalline appearance and has a melting point range of 127-129°C. The presence of bromine and fluorine atoms contributes to its distinct chemical properties, making it relevant in various research fields, particularly in medicinal chemistry .

- Potential applications based on structure: The presence of a fluorine atom and a bromine atom on the phenyl ring suggests potential for this molecule to be investigated in fields like medicinal chemistry or materials science. Fluorine substitution can affect the biological activity and pharmacokinetic properties of drugs, while bromine can be useful for introducing reactivity for further chemical modifications.

- Limited commercial availability: Several chemical suppliers offer 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane for purchase, but there is no mention of its specific use in the product descriptions [1, 2, 3]. This might indicate the compound is a relatively new material or one that is still under development.

Further Exploration:

- Scientific databases: Searching scientific databases like PubChem or SciFinder might reveal research publications or patents mentioning 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane [4, 5].

- Contacting suppliers: Some chemical suppliers might have additional information on the intended use of the compound, although they might not be able to share specific research details due to confidentiality agreements.

Please note

The absence of information about specific research applications doesn't necessarily mean 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane has no scientific value. Research on new molecules is often not publically available until after initial development stages.

The reactivity of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effect of the fluorine atom. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

- Dehydrohalogenation: Under strong bases, the compound may undergo elimination reactions to form alkenes.

- Cyclization Reactions: The dioxolane ring can participate in cyclization reactions, leading to the formation of more complex structures.

These reactions are essential for developing derivatives that may exhibit improved biological activities or different pharmacological profiles .

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane has been studied for its potential biological activities. It exhibits:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.

- Anticancer Properties: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.

- Enzyme Inhibition: It acts as a potent inhibitor of human acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting its potential in treating neurodegenerative disorders .

The synthesis of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane typically involves:

- Reactants: Starting materials include 3-bromo-2-fluoroanisole and ethylene glycol.

- Catalysts: Strong acids such as sulfuric acid are often used to facilitate the reaction.

- Reaction Conditions: The reaction is performed under controlled conditions to ensure high yields and purity.

- Purification: Post-reaction purification methods include column chromatography or recrystallization from suitable solvents .

The applications of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane span several fields:

- Pharmaceutical Development: Its biological activity makes it a candidate for new drug formulations targeting infections and cancer.

- Chemical Research: Used as an intermediate in organic synthesis to develop more complex molecules or study reaction mechanisms.

- Material Science: Potential applications in creating new materials with specific properties due to its unique structural features .

Interaction studies of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane focus on its binding affinity with various biological targets:

- Protein Binding: Investigations into how well the compound binds to proteins associated with disease pathways.

- Metabolic Pathways: Studies on how the compound is metabolized in biological systems provide insights into its pharmacokinetics and potential side effects.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(3-Bromophenyl)-1,3-dioxolane | 17789-14-9 | Lacks fluorine; primarily studied for antibacterial properties. |

| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | 679840-30-3 | Different substitution pattern; potential use in cancer therapy. |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 | Similar halogenation; explored for neuroprotective effects. |

| 2-(2-Bromophenyl)-1,3-dioxolane | 34824-58-3 | Different halogen position; less studied but structurally related. |

The uniqueness of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane lies in its specific combination of halogens and its resultant biological activities, making it a valuable candidate for further research in drug development .